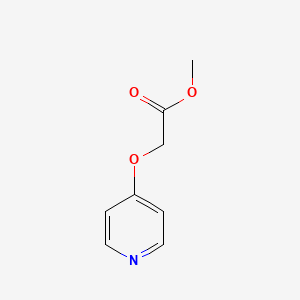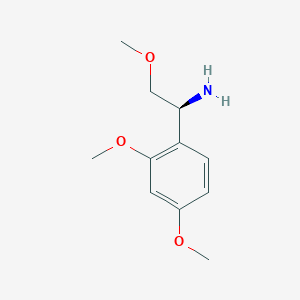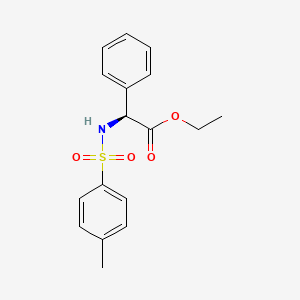
4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,9-dimethyl-1-decen-4-ol.
Oxidation: The hydroxyl group in the starting material is oxidized to form the aldehyde group. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Alcohols, acids, and alkyl halides.
Major Products Formed
Oxidation: 9-hydroxy-5,9-dimethyldecanoic acid.
Reduction: 9-hydroxy-5,9-dimethyldecanol.
Substitution: Esters and ethers of 4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)-.
Applications De Recherche Scientifique
4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as oxidoreductases and hydrolases, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation and microbial growth, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Decenal, 5,9-dimethyl-: Lacks the hydroxyl group at the 9th position.
6-Decenal, (E)-6-decenal: Differs in the position of the double bond and the absence of the hydroxyl group.
5,9-Dimethyl-9-decen-3-ol: Contains a hydroxyl group at the 3rd position instead of the 9th.
Uniqueness
4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)- is unique due to the presence of both a hydroxyl group and an aldehyde group, allowing it to participate in a wide range of chemical reactions. Its specific structure also contributes to its distinct biological and chemical properties, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
1536326-17-6 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
(E)-9-hydroxy-5,9-dimethyldec-4-enal |
InChI |
InChI=1S/C12H22O2/c1-11(7-4-5-10-13)8-6-9-12(2,3)14/h7,10,14H,4-6,8-9H2,1-3H3/b11-7+ |
Clé InChI |
IVCJGAUQMMORNE-YRNVUSSQSA-N |
SMILES isomérique |
C/C(=C\CCC=O)/CCCC(C)(C)O |
SMILES canonique |
CC(=CCCC=O)CCCC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




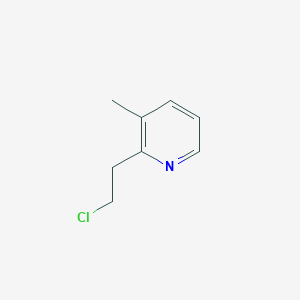
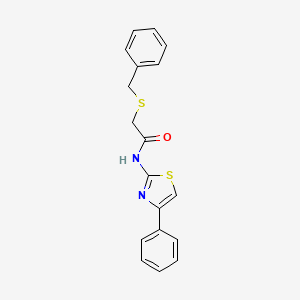



![3-(Trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B12960389.png)
